Fmoc-D-Thr(Trt)-OH
Overview
Description
Fmoc-D-Thr(Trt)-OH is a derivative of threonine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group protects the amino group, while the Trt group protects the hydroxyl group of threonine, allowing for selective deprotection during peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-D-Thr(Trt)-OH is primarily used as a building block in the synthesis of peptides . Its primary targets are the peptide sequences that it is being incorporated into during the synthesis process .
Mode of Action
This compound interacts with its targets through the process of solid-phase peptide synthesis . The Fmoc group provides protection for the amino group during the synthesis, preventing unwanted side reactions . Once the peptide sequence has been assembled, the Fmoc group can be removed, leaving the desired peptide product .
Biochemical Pathways
The incorporation of this compound into peptide sequences can affect the self-assembly of these peptides . The Fmoc moiety is known to promote the association of building blocks due to its inherent hydrophobicity and aromaticity . This can result in the formation of unique and tunable morphologies of different functionalities .
Pharmacokinetics
As a building block in peptide synthesis, the ADME properties of this compound would be largely dependent on the final peptide product that it is incorporated into. It’s important to note that the use of this compound in peptide synthesis allows for the use of an excess of reagents to achieve quantitative yields .
Result of Action
The use of this compound in peptide synthesis can result in peptides with diverse morphologies and functionalities . These peptides can have applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the choice of solvents and the temperature of the reaction . Furthermore, the self-assembly of the resulting peptides can be influenced by factors such as pH and ionic strength .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Thr(Trt)-OH typically involves the protection of the amino and hydroxyl groups of D-threonine. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the hydroxyl group with the Trt group. The reaction conditions often involve the use of base catalysts such as diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Thr(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using piperidine in DMF, while the Trt group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).
Coupling: Common reagents include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis. The removal of protecting groups yields the free amino and hydroxyl groups, allowing for further reactions or applications.
Scientific Research Applications
Fmoc-D-Thr(Trt)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and biomolecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Thr(tBu)-OH: Similar to Fmoc-D-Thr(Trt)-OH but with a tert-butyl (tBu) protecting group instead of Trt.
Fmoc-L-Thr(Trt)-OH: The L-isomer of threonine with the same protecting groups.
Fmoc-D-Ser(Trt)-OH: A serine derivative with similar protecting groups.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that require selective protection and deprotection steps.
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBLLDDSTVWSM-OSPAZUARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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